molecular formula C10H7NO B1297982 Quinoline-6-carbaldehyde CAS No. 4113-04-6

Quinoline-6-carbaldehyde

Cat. No. B1297982
CAS RN: 4113-04-6
M. Wt: 157.17 g/mol
InChI Key: VUAOIXANWIFYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carbaldehyde is a compound that belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various heterocyclic scaffolds. The compound is characterized by the presence of a carbaldehyde group at the sixth position of the quinoline ring system.

Synthesis Analysis

The synthesis of quinoline-6-carbaldehyde and its derivatives can be achieved through various methods. For instance, the synthesis of quinoline-8-carbaldehyde compounds involves a one-pot reaction followed by intramolecular cyclization, as described in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids . Similarly, the synthesis of selected quinolinecarbaldehydes with carbonyl groups at different positions on the quinoline ring has been achieved using classical methods such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions . Additionally, a metal-free chemoselective oxidation method has been developed for converting 4-methylquinolines into quinoline-4-carbaldehydes, highlighting a mild and efficient approach .

Molecular Structure Analysis

The molecular structure of quinoline-6-carbaldehyde derivatives has been extensively studied using various spectroscopic techniques. For example, the structures of novel quinoline-8-carbaldehydes were supported by IR, NMR, MS, and elemental analysis . Computational studies have also been carried out to explain the selectivity of formylation transformations in the synthesis of quinolinecarbaldehydes . Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinoline derivatives, providing detailed insights into their geometry .

Chemical Reactions Analysis

Quinoline-6-carbaldehyde and its derivatives participate in a variety of chemical reactions. They serve as intermediates in the synthesis of heterocyclic scaffolds, such as chromenes and quinolines . These compounds are also used to form Schiff base derivatives, which have been characterized by a combination of spectroscopic techniques and have shown interesting electrochemical properties . Furthermore, quinoline-6-carbaldehyde derivatives have been used to synthesize complexes with metals such as iridium and ruthenium, which exhibit distinct molecular structures and electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-6-carbaldehyde derivatives have been characterized through experimental and theoretical studies. Vibrational spectra studies, including FT-IR and Raman spectroscopy, have been conducted to analyze the properties of quinoline-4-carbaldehyde, providing insights into the molecule's structure and thermodynamic properties . The electrochemical properties of quinolinecarbaldehydes and their Schiff base derivatives have been investigated, revealing a strong correlation between chemical structure and redox potentials . Additionally, the cytotoxicity and potential anti-cancer properties of certain quinoline derivatives have been evaluated, indicating their relevance in medicinal chemistry .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed new chitosan Schiff base derivatives by coupling chitosan with quinoline-6-carbaldehyde and other analogs, showing enhanced antibacterial properties and non-toxic characteristics, suggesting their potential as novel biomaterials in biology and medicine (Haj, Mohammed, & Mohammood, 2020). Another study highlighted the synthesis of chromene and quinoline-3-carbaldehydes as intermediates for constructing valuable heterocyclic compounds, demonstrating their importance as building blocks in medicinal chemistry (Rocha et al., 2020).

Antimicrobial and Anticancer Applications

Several quinoline derivatives, including those derived from quinoline-6-carbaldehyde, have been synthesized and tested for their antimicrobial and anticancer activities. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Mulakayala et al., 2012). Another study synthesized quinoline-3-carbaldehyde hydrazone derivatives, which showed promising antimicrobial activity against MRSA and weaker cytotoxic activity on certain cancer cell lines, suggesting their potential in antimicrobial therapy (Puskullu et al., 2020).

Corrosion Inhibition

Quinoline derivatives have also been evaluated for their corrosion inhibition properties. A study demonstrated that quinoline derivatives are excellent inhibitors for the corrosion of mild steel in hydrochloric acid solution, with their adsorption on the metal surface following the Langmuir adsorption model. This indicates their potential use as corrosion inhibitors in industrial applications (Lgaz et al., 2017).

Spectroscopic and Computational Studies

Vibrational spectroscopic studies and computational analysis have been performed on quinoline derivatives to understand their structural and electronic properties. For example, vibrational spectra of quinoline-4-carbaldehyde were analyzed, providing insights into the molecule's structure and thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).

Safety And Hazards

When handling Quinoline-6-carbaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Quinoline, which includes Quinoline-6-carbaldehyde, has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOIXANWIFYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354177
Record name Quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-carbaldehyde

CAS RN

4113-04-6
Record name Quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinolinecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Methyl-quinoline (Aldrich Chemical Co.) (1 g, 7.0 mmol) and selenium dioxide (2.32 g, 21.0 mmol) were combined in the absence of solvent and heated at 100° C. under a nitrogen atmosphere for 16 h. The reaction mixture was allowed to cool to room temperature, taken up in MeOH and presorbed onto silica gel. Chromatography using a 3:1 mixture of pentane: EtOAc provided the title product (236 mg, 21%); 1HNMR (400 MHz, CDCl3) δ: 7.46-7.52 (m, 2H), 7.98 (d, 1H), 8.33-8.37 (m, 2H), 9.03 (d, 1H), 10.18 (s, 1H); m/z (ES+) 315 (2MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
21%

Synthesis routes and methods II

Procedure details

A mixture of 34 parts of 6-quinolinemethanol, 70 parts of manganese(IV)oxide and 300 parts of trichloromethane was stirred for 24 hours at room temperature. The reaction mixture was filtered over diatomaceous earth and the filtrate was evaporated, yielding 27.7 parts (82.7%) of 6-quinolinecarboxaldehyde; mp. 72° C. (interm. 16).
[Compound]
Name
34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylquinoline (5.72 g, 40.0 mmol) and selenium oxide (4.44 g, 40.0 mmol) was heated to 220° C. for 1 h. After cooling down the residue was dissolved in ethyl acetate (100 mL). The organic solution was washed with brine, dried over MgSO4. Evaporation of solvents provided a solid, which was recrystalized from ether-hexane (1:1) mixture to give 6-quinolinecarboxaldehyde (3.45 g, 55%).
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of SeO2 (10.89 g, 99 mmol) and 6-methylquinoline (12.87 g, 90 mmol) was heated to 150° C. and stirred for 16 h. Then it was cooled to room temperature and EtOAc (400 ml) was added. After filtration, the filtrate was concentrated to obtain the crude compound, which was purified by chromatography (silica gel, petroleum ether/EtOAc 5:1 to 2:1) to afford the title compound (2.87 g, yield 20%). LC-MS (ESI) m/z: 158 (M+1)+.
[Compound]
Name
SeO2
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
12.87 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Quinoline-6-carbaldehyde
Reactant of Route 3
Quinoline-6-carbaldehyde
Reactant of Route 4
Quinoline-6-carbaldehyde
Reactant of Route 5
Quinoline-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Quinoline-6-carbaldehyde

Citations

For This Compound
60
Citations
MN Jachak, AB Avhale, VJ Medhane… - Journal of heterocyclic …, 2006 - Wiley Online Library
… -1-phenyl-7,8-dihydro-1Hpyrazolo[3,4-b]quinoline and 11a was assigned as 5chloro-3-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-7,8dihydro-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde. …
Number of citations: 53 onlinelibrary.wiley.com
CX Liu, X Zhao, L Wang, ZC Yang - Microbial Pathogenesis, 2022 - Elsevier
… To a solution of quinoline-6-carbaldehyde (300 mg, 1 equiv) in 50% aqueous ethanol (v/v), thiosemicarbazide (191 mg, 1.1 equiv) was added. The mixture was stirred at 60 C for 12 h, …
Number of citations: 3 www.sciencedirect.com
JA Navio, M Garcia-Gomez, MA Pradera… - Photochemical & …, 2002 - Springer
… For 6-MQ as the substrate after an illumination time of <24 h, only traces of quinoline-6-carbaldehyde 1 were detected as the sole product. However, a prolonged illumination period …
Number of citations: 5 link.springer.com
NG Kozlov, KN Gusak - Russian Journal of Organic Chemistry, 2008 - Springer
By condensation of acetone with 2-naphthylamine and 3-(4-fluorophenyl)-1H-pyrazole-4-, pyridine-3-, quinoline-2-, quinoline-6-carbaldehyde and 4-(2-fluorobenzyloxy)benzaldehyde …
Number of citations: 7 link.springer.com
JA Navio, M Macias, M Garcia-Gomez… - Applied Catalysis B …, 2008 - Elsevier
… In contrast, for 6-methylquinoline after 24 h of illumination practically no change in the high selectivity for quinoline-6-carbaldehyde product was observed using either catalyst, although …
Number of citations: 14 www.sciencedirect.com
MА Borisova, DS Ryabukhin, AY Ivanov… - Chemistry of …, 2021 - Springer
… Reactions of quinoline-6-carbaldehyde (1f) with arenes by the action of various acids are presented … 1b (Table 4), reactions of quinoline-6-carbaldehyde (1f) in TfOH require longer time. …
Number of citations: 3 link.springer.com
TS Tulyaganov, AA Ibragimov, SY Yunusov - Chemistry of Natural …, 1982 - Springer
… A mixture of 2 g of tryptamine hydrochloride, 4 g of quinoline-6-carbaldehyde, and 8 ml of 2 N sulfuric acid in 40 ml of water was heated at II0C for 1.5 h. The cooled solution was made …
Number of citations: 4 link.springer.com
D Bhattacharyya, S Nandi, P Adhikari… - Organic & …, 2020 - pubs.rsc.org
… In the case of quinoline-6-carbaldehyde, both the quinoline ring and the carbaldehyde unit were reduced to yield 6-methyl-1,2,3,4-tetrahydroquinoline 2j (Scheme 2) via intermediate 6-…
Number of citations: 26 pubs.rsc.org
MH Kim, HJ Jeong, DY Kim - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
Organocatalytic asymmetric synthesis of tetrahydroquinolines has been achieved via oxidation and 1,5‐hydride transfer/ring‐closure cascade. The feature of this research is one‐pot …
Number of citations: 23 onlinelibrary.wiley.com
MА Borisova, DS Ryabukhin, AV Vasilyev - Chemistry of Heterocyclic …, 2020 - Springer
… Reactions of quinoline-6-carbaldehyde (1b) with benzene by the action of Brønsted or Lewis acids leading to 6-(diphenylmethyl)quinoline (2f) …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.